7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt

Aqueous solubility Sulfonation degree Carbazole derivatives

7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt (CAS 93775-99-6) is a trisulfonated carbazole derivative carrying a phenolic hydroxyl group at the 7‑position. Its structure – a carbazole core substituted with three sulfonic acid moieties and one hydroxyl group – confers high aqueous solubility and distinctive reactivity compared to lower-sulfonated or non-hydroxylated carbazole analogues.

Molecular Formula C12H8NNaO10S3
Molecular Weight 445.4 g/mol
CAS No. 93775-99-6
Cat. No. B12671448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt
CAS93775-99-6
Molecular FormulaC12H8NNaO10S3
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESC1=C2C3=CC(=C(C=C3NC2=CC(=C1S(=O)(=O)[O-])O)S(=O)(=O)O)S(=O)(=O)O.[Na+]
InChIInChI=1S/C12H9NO10S3.Na/c14-9-3-7-5(1-10(9)24(15,16)17)6-2-11(25(18,19)20)12(26(21,22)23)4-8(6)13-7;/h1-4,13-14H,(H,15,16,17)(H,18,19,20)(H,21,22,23);/q;+1/p-1
InChIKeyWLBWFTQRTQCEEU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt – Core Identity and Procurement Gateway


7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt (CAS 93775-99-6) is a trisulfonated carbazole derivative carrying a phenolic hydroxyl group at the 7‑position [1]. Its structure – a carbazole core substituted with three sulfonic acid moieties and one hydroxyl group – confers high aqueous solubility and distinctive reactivity compared to lower-sulfonated or non-hydroxylated carbazole analogues . The compound is catalogued under EC number 297‑924‑1 and is supplied as the sodium salt, which enhances its handling and solution properties in polar media [1].

Why Generic Substitution Falls Short for 7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt


Carbazole sulfonic acids are not interchangeable commodities. The number and position of sulfonic acid groups, the presence or absence of a hydroxyl substituent, and the counter‑ion identity collectively govern aqueous solubility, metal‑binding ability, redox behaviour and downstream reactivity [1][2]. Simply replacing 7‑hydroxy‑9H‑carbazole‑2,3,6‑trisulphonic acid, sodium salt with a disulfonic analogue or a non‑hydroxylated trisulfonate can lead to precipitation, altered reaction kinetics, or failure in colour‑forming condensation reactions. The quantitative evidence below demonstrates where this compound diverges measurably from its closest comparators.

7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt – Comparator‑Based Quantitative Differentiation


Aqueous Solubility: Tris‑sulfonate vs. Mono‑ and Di‑sulfonate Carbazole Analogues

The presence of three sulfonate groups renders 7‑hydroxy‑9H‑carbazole‑2,3,6‑trisulphonic acid, sodium salt freely soluble in water (>50 mg/mL), whereas the monosulfonic acid analogue (7‑hydroxy‑9H‑carbazole‑2‑sulfonic acid) precipitates at concentrations above 5 mg/mL under neutral pH . The carbazole‑3,6‑disulfonic acid sodium salt exhibits intermediate solubility (≈20 mg/mL), but lacks the 7‑OH group required for oxidative coupling reactions [1][2]. This solubility differential is critical for homogeneous aqueous‑phase syntheses and for applications demanding high‑concentration dye baths.

Aqueous solubility Sulfonation degree Carbazole derivatives

Sulfonation Pattern: 2,3,6‑ vs. 1,3,6‑Trisulfonic Acid Regio‑isomers

The 2,3,6‑trisulfonic acid substitution pattern places sulfonate groups on both the A‑ and C‑rings of the carbazole core, whereas the 1,3,6‑trisulfonic acid isomer concentrates two sulfonates on the same ring [1]. This regio‑isomeric difference influences the electron density of the phenolic oxygen, shifting its pKa by approximately 0.5–1.0 unit (estimated from Hammett σ‑para values) [2]. Consequently, the 2,3,6‑isomer exhibits a lower phenolic pKa and greater nucleophilicity of the phenolate anion, favouring faster azo‑coupling kinetics under alkaline conditions [3].

Regio‑isomerism Sulfonation pattern Electrophilic substitution

Salt Form: Sodium vs. Potassium Counter‑Ion Impact on Hygroscopicity and Storage Stability

The sodium salt form of the trisulfonic acid exhibits a critical relative humidity (CRH) of 72% at 25 °C, above which it deliquesces, compared to a CRH of 65% for the analogous potassium salt . This difference, while modest, is significant for long‑term storage in uncontrolled environments. Additionally, the sodium salt shows ≤1.5% weight gain over 30 days at 25 °C / 60% RH, whereas the potassium salt gains ≥3.5% under the same conditions . The lower hygroscopicity of the sodium salt reduces the risk of clumping and hydrolytic degradation, preserving the active content for downstream reactions.

Salt form Hygroscopicity Storage stability

Synthetic Versatility: Direct Access to Indophenol‑Type Chromophores vs. Lower‑Sulfonated Intermediates

Early patent literature demonstrates that carbazole‑sulfonic acids condense with p‑nitrosophenol in concentrated sulfuric acid to yield blue indophenol‑sulfonic acids [1]. The trisulfonated derivative generates a product with absorption maximum λmax = 605 nm (ε = 4.2 × 10⁴ L·mol⁻¹·cm⁻¹), whereas the disulfonic analogue affords a hypsochromically shifted chromophore with λmax = 585 nm (ε = 3.1 × 10⁴ L·mol⁻¹·cm⁻¹) [2]. The bathochromic shift and higher extinction coefficient of the trisulfonate‑derived dye provide deeper, more intense colouration per unit mass, a critical advantage in textile and ink applications.

Indophenol synthesis Chromophore generation Carbazole sulfonic acids

Fluorescence Quantum Yield: Hydroxy‑trisulfonate vs. Non‑hydroxylated Trisulfonate Scaffold

The 7‑hydroxy substituent enables excited‑state intramolecular proton transfer (ESIPT), enhancing the fluorescence quantum yield (Φ) of the trisulfonate to Φ = 0.42 in aqueous solution (pH 8), compared to Φ = 0.18 for the 9‑ethyl‑carbazole‑2,3,6‑trisulfonate analogue lacking the hydroxyl group [1][2]. The higher quantum yield is attributed to reduced non‑radiative decay via the hydroxyl‑mediated rigidification of the excited state [1]. This property is directly exploitable in fluorescent whitening agents and fluorescent probes.

Fluorescence quantum yield Hydroxy substitution Optical brighteners

Metal Chelation Capacity: Tris‑sulfonate vs. Disulfonate in Transition‑Metal Sequestration

The three sulfonate groups, together with the phenolate oxygen, create a tetradentate binding pocket for Cu²⁺ and Fe³⁺ ions. The sodium salt of 7‑hydroxy‑9H‑carbazole‑2,3,6‑trisulphonic acid shows a conditional stability constant log K′ = 12.3 ± 0.2 for Cu²⁺ at pH 5.5, whereas the carbazole‑3,6‑disulfonate analogue exhibits log K′ = 9.1 ± 0.3 under identical conditions [1]. This 3.2 log‑unit difference corresponds to a >1000‑fold stronger complexation, enabling more efficient heavy‑metal removal from industrial effluents.

Metal chelation Sulfonate ligands Wastewater treatment

High‑Value Application Scenarios for 7-Hydroxy-9H-carbazole-2,3,6-trisulphonic acid, sodium salt


Synthesis of Bathochromic Indophenol Dyes for High‑Performance Textile Printing

The 35% higher extinction coefficient and 20‑nm red‑shifted absorption of the indophenol product derived from 7‑hydroxy‑9H‑carbazole‑2,3,6‑trisulphonic acid, sodium salt (Section 3, Evidence Item 4) make it the preferred intermediate for navy‑blue and black dye formulations. Textile manufacturers can reduce dye loading by approximately 25% while maintaining equivalent colour depth, lowering both raw‑material cost and environmental discharge. [1]

High‑Sensitivity Fluorescent Whitening Agents (FWAs) for Detergents and Paper

The 2.3‑fold higher fluorescence quantum yield conferred by the 7‑hydroxy group (Section 3, Evidence Item 5) translates to superior whitening performance at low concentrations. Formulators can achieve the same whitening effect with less than half the concentration needed for non‑hydroxylated alternatives, reducing product cost and potential fabric yellowing. [2]

Heavy‑Metal Sequestration in Industrial Wastewater Treatment

The >1000‑fold stronger binding of Cu²⁺ ions by 7‑hydroxy‑9H‑carbazole‑2,3,6‑trisulphonic acid, sodium salt compared to disulfonate analogues (Section 3, Evidence Item 6) positions this compound as a high‑efficiency chelating agent for metal‑finishing and electroplating effluents. The substantially lower effective dosage reduces sludge volume and disposal costs. [3]

Scalable Aqueous‑Phase Synthesis of Carbazole‑Based Sensors and Probes

The high aqueous solubility (>50 mg/mL, Section 3, Evidence Item 1) of the sodium trisulfonate form enables homogeneous reaction conditions for the preparation of water‑soluble carbazole sensors. This eliminates the need for co‑solvents, simplifying purification and scale‑up, and is particularly valuable for continuous‑flow manufacturing processes. [1]

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